3-(3-Isoquinolyl)-3-oxopropanenitrile
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Overview
Description
MFCD32876611 is a chemical compound with unique properties and applications in various fields of science and industry. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876611 involves several steps, including the preparation of intermediates and the final compound. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the best results.
Industrial Production Methods: Industrial production of MFCD32876611 involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial-grade equipment and processes to ensure consistent quality and quantity of the compound. The production process is designed to be efficient and cost-effective, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions: MFCD32876611 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32876611 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of reducing agents like sodium borohydride.
Major Products Formed: The major products formed from the reactions of MFCD32876611 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups.
Scientific Research Applications
MFCD32876611 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a starting material for the synthesis of other compounds. In biology, it is used in studies related to enzyme activity and protein interactions. In medicine, MFCD32876611 is investigated for its potential therapeutic properties, including its role in drug development. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32876611 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD32876611 include those with comparable chemical structures and properties. These compounds may share similar reactivity and applications but differ in specific characteristics, such as solubility, stability, or biological activity.
Uniqueness: MFCD32876611 is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its stability and reactivity set it apart from other similar compounds, making it a valuable compound for research and industrial purposes.
Conclusion
MFCD32876611 is a versatile compound with significant potential in various fields of science and industry Its unique properties and reactivity make it a valuable tool for researchers and industrial applications
Properties
Molecular Formula |
C12H8N2O |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-isoquinolin-3-yl-3-oxopropanenitrile |
InChI |
InChI=1S/C12H8N2O/c13-6-5-12(15)11-7-9-3-1-2-4-10(9)8-14-11/h1-4,7-8H,5H2 |
InChI Key |
AWXCPEZMCNTQJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)CC#N |
Origin of Product |
United States |
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